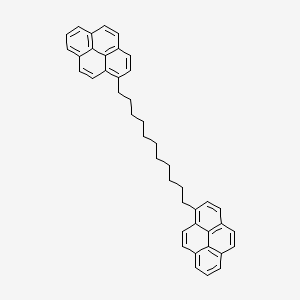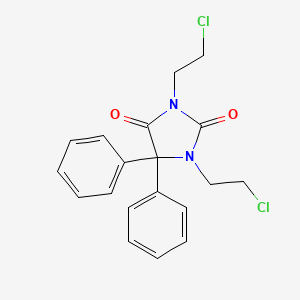
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes two chloroethyl groups and a diphenylimidazolidine core. It is often studied for its potential therapeutic properties and its role in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of 2-chloroethylamine with diphenylimidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methylene dichloride, and at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered properties.
Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway.
Scientific Research Applications
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical research.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment, due to its ability to interfere with DNA replication and transcription .
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of 1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione involves its ability to form interstrand crosslinks in DNA. This prevents DNA replication and transcription, leading to cell death. The compound targets specific molecular pathways, including the inhibition of DNA repair enzymes, which enhances its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy, particularly for brain tumors
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Another chemotherapeutic agent with similar alkylating properties
Uniqueness
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable intermediates and its effectiveness in various applications make it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
61327-86-4 |
|---|---|
Molecular Formula |
C19H18Cl2N2O2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1,3-bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18Cl2N2O2/c20-11-13-22-17(24)19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)23(14-12-21)18(22)25/h1-10H,11-14H2 |
InChI Key |
XSRKWLPUOSXRRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2CCCl)CCCl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


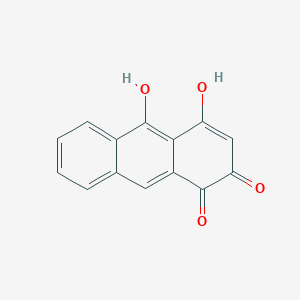
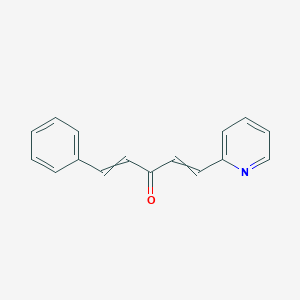
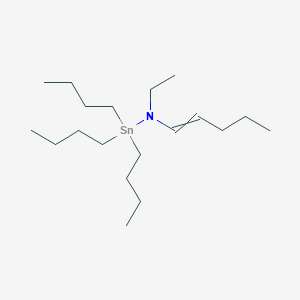
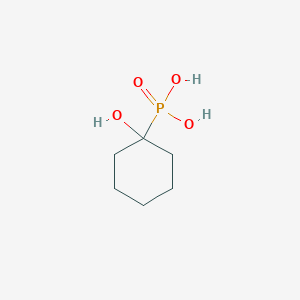



![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
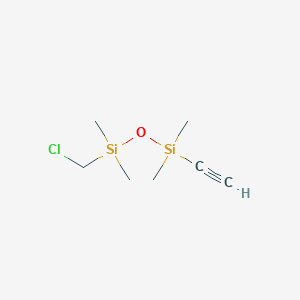
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
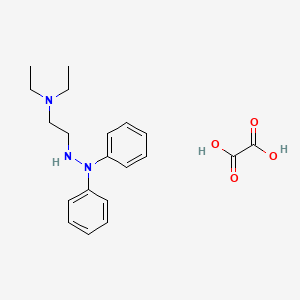
![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
